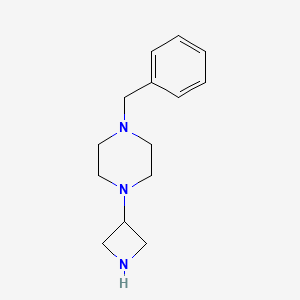

1-(Azetidin-3-yl)-4-benzylpiperazine

Descripción general

Descripción

1-(Azetidin-3-yl)-4-benzylpiperazine is a heterocyclic compound that features both azetidine and piperazine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-benzylpiperazine typically involves the formation of the azetidine ring followed by its attachment to the piperazine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions such as temperature, pressure, and the use of catalysts.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Azetidin-3-yl)-4-benzylpiperazine can undergo various chemical reactions, including:

Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the piperazine ring.

Substitution: Both the azetidine and piperazine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated compounds and strong bases like sodium hydride are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may yield azetidine oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Azetidin-3-yl)-4-benzylpiperazine is characterized by its unique molecular structure, which contributes to its biological activity. The compound features a piperazine ring, an azetidine moiety, and a benzyl group, which are key to its interaction with biological targets.

Molecular Formula : C14H18N2

CAS Number : 1272846-95-3

Antidepressant Activity

Research has indicated that ABP exhibits potential antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine compounds can modulate serotonin receptors, which are crucial in the treatment of depression. In vitro assays showed that ABP enhances serotonin levels, suggesting its potential as an antidepressant agent .

Antinociceptive Properties

ABP has been investigated for its analgesic properties. In animal models, the compound demonstrated significant pain relief comparable to established analgesics. The mechanism involves the modulation of pain pathways through opioid receptors .

Case Study : A study on mice indicated that ABP reduced pain responses in a dose-dependent manner, highlighting its potential for developing new pain management therapies .

Cognitive Enhancement

The compound's impact on cognitive functions has been explored, particularly regarding memory enhancement. Research suggests that ABP may improve memory retention and learning abilities in rodent models by enhancing cholinergic signaling in the brain .

Table 1: Summary of Neuropharmacological Effects of ABP

| Effect Type | Study Reference | Observations |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Antinociceptive | Significant reduction in pain responses | |

| Cognitive Enhancement | Improved memory retention and learning abilities |

Synthesis and Chemical Reactions

ABP can be synthesized through various methods, including cyclization reactions involving piperazine derivatives. Understanding its synthesis is crucial for developing analogs with enhanced efficacy or reduced side effects.

Synthetic Route Example

A common synthetic route involves the reaction of benzyl chloride with piperazine followed by azetidine formation through cyclization techniques. This method allows for the introduction of various substituents on the benzyl group to optimize pharmacological properties.

Toxicological Studies

While exploring the therapeutic potential of ABP, it is essential to evaluate its safety profile. Preliminary toxicological assessments indicate that ABP has a favorable safety margin at therapeutic doses. Long-term studies are necessary to fully understand its chronic toxicity and any potential side effects .

Mecanismo De Acción

The mechanism of action of 1-(Azetidin-3-yl)-4-benzylpiperazine involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparación Con Compuestos Similares

- 1-(Azetidin-3-yl)-4-methylpiperazine

- 1-(Azetidin-3-yl)-4-phenylpiperazine

- 1-(Azetidin-3-yl)-4-ethylpiperazine

Uniqueness: 1-(Azetidin-3-yl)-4-benzylpiperazine is unique due to the presence of the benzyl group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Conclusion

This compound is a compound of great interest in various fields of research due to its unique structural properties and potential applications. Its synthesis, chemical reactivity, and biological activities continue to be areas of active investigation, promising new insights and applications in the future.

Actividad Biológica

1-(Azetidin-3-yl)-4-benzylpiperazine is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique piperazine structure, which is a common motif in various pharmacologically active compounds. The molecular formula for this compound is C₁₄H₁₈N₂, with a molecular weight of approximately 218.31 g/mol.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Serotonin Receptor Modulation : Similar to other piperazine derivatives, this compound may interact with serotonin receptors, particularly the 5-HT receptor family, influencing neurotransmitter release and uptake .

- Dopaminergic Activity : Evidence suggests that it may also affect dopaminergic pathways, which are crucial for mood regulation and cognitive functions .

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can impact cellular proliferation and survival.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various cellular models. Key findings from in vitro studies include:

- Cytotoxicity : The compound demonstrated cytotoxic effects on human-derived HepaRG cells, with an EC50 value indicating significant toxicity at certain concentrations .

- Oxidative Stress Induction : Studies have shown that exposure to this compound can lead to increased reactive oxygen species (ROS) production and decreased intracellular glutathione levels, suggesting a mechanism involving oxidative stress .

Case Studies

Case Study 1: Hepatotoxicity Assessment

A study assessed the hepatotoxic effects of this compound in combination with other piperazine derivatives. The results indicated that co-administration with certain compounds exacerbated liver toxicity, emphasizing the importance of understanding drug interactions in therapeutic contexts.

| Compound Combination | EC50 (mM) | Observations |

|---|---|---|

| This compound + TFMPP | 0.14 | Significant hepatotoxicity observed |

| This compound alone | 2.20 | Moderate toxicity |

Research Findings

Recent literature highlights several key aspects of the biological activity of this compound:

- Stimulant Effects : The compound has been noted for its stimulant properties, akin to other piperazine derivatives, leading to increased heart rate and blood pressure .

- Potential Therapeutic Applications : Its ability to modulate neurotransmitter systems positions it as a candidate for further research in treating mood disorders and neurodegenerative diseases .

- Safety Profile Concerns : The cytotoxic effects observed in laboratory settings raise concerns regarding its safety profile, necessitating further investigation into its long-term effects and therapeutic window .

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-4-benzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-4-13(5-3-1)12-16-6-8-17(9-7-16)14-10-15-11-14/h1-5,14-15H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBXXKJUWZTXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.